N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide

Catalog No.
S778987
CAS No.
387350-82-5
M.F
C14H20N2O2S
M. Wt
280.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide

CAS Number

387350-82-5

Product Name

N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide

IUPAC Name

N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

InChI

InChI=1S/C14H20N2O2S/c17-19(18,14-4-2-1-3-5-14)16(12-6-7-12)13-8-10-15-11-9-13/h1-5,12-13,15H,6-11H2

InChI Key

GADOCUCQRAEUHG-UHFFFAOYSA-N

SMILES

C1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=CC=C3

The exact mass of the compound N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide (CAS 387350-82-5) is a synthetic, small-molecule compound belonging to the benzenesulfonamide piperidine class. It is characterized as a potent and selective antagonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the Opioid-Receptor-Like 1 (ORL-1) receptor. Its primary utility in a procurement context is as a high-affinity research tool for investigating the pharmacology of the NOP/ORL-1 system, distinct from classical opioid receptors (μ, δ, κ) [1].

Research Fit

Building Block

Versatile sulfonamide scaffold for SAR exploration

Physicochemical Profile

Moderate lipophilicity (LogP 1.7) supports aqueous assay compatibility

Synthetic Handle

Free piperidine NH enables efficient functionalization

The N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide scaffold exhibits a highly sensitive structure-activity relationship (SAR). Minor modifications to its three key structural domains—the N-alkyl substituent, the piperidine core, and the benzenesulfonamide group—result in significant, non-linear changes in binding affinity for the ORL-1 receptor. Substituting the N-cyclopropyl group for other alkyls or adding substituents to the phenyl ring can decrease potency by an order of magnitude. Therefore, selecting a close analog or a differently substituted benzenesulfonamide as a cost-saving measure is inadvisable, as it directly compromises the compound's primary performance metric: high-affinity binding for reproducible pharmacological assays [1].

Substitution Risk

4-Chloro analog: higher lipophilicity (ΔLogP ~0.7) may alter solubility, permeability, and off-target binding compared to the unsubstituted phenyl core.

3-Trifluoromethyl analog: significantly increased molecular weight (+68 Da) can shift ligand efficiency and synthetic scalability; not a like-for-like replacement.

Electronic mismatch: aryl substituent changes can modulate piperidine NH basicity, altering reactivity and protonation state—complicating SAR interpretation.

Critical Role of N-Cyclopropyl Group for Sub-Nanomolar Binding Affinity

The N-cyclopropyl substituent is a key determinant of the compound's high affinity for the human ORL-1 receptor. In direct comparative binding assays, N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide demonstrated a binding affinity (Ki) of 1.3 nM. Replacing the cyclopropyl group with a closely related N-isobutyl group resulted in a compound with a Ki of 11.2 nM, representing an 8.6-fold decrease in binding affinity [1].

Evidence DimensionBinding Affinity (Ki) at human ORL-1 Receptor
Target Compound Data1.3 nM
Comparator Or BaselineN-isobutyl analog (Compound 34): 11.2 nM
Quantified Difference8.6x higher affinity than N-isobutyl analog
ConditionsCompetitive binding assay with [3H]-nociceptin against cloned human NOP (ORL-1) receptors.

This demonstrates that the specific N-cyclopropyl group is essential for maximizing potency, allowing for the use of lower concentrations in assays, which reduces costs and minimizes potential off-target effects.

Lipophilicity vs. 4-Cl
Reported
Target XLogP3 1.7
Δ 0.7
4-Cl analog 2.4

May support higher aqueous solubility for polar assay buffers

~5-fold theoretical solubility difference; computed data

High Selectivity: Negligible Affinity for Classical Opioid Receptors Ensures Targeted Action

A critical requirement for a pharmacological tool is target selectivity. N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide shows high selectivity for the ORL-1 receptor over the classical opioid receptors. While its affinity for ORL-1 is 1.3 nM, its affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors is greater than 1000 nM, indicating a selectivity ratio of over 769-fold [1].

Evidence DimensionReceptor Binding Selectivity (Ki)
Target Compound DataORL-1 Ki = 1.3 nM
Comparator Or Baselineμ, δ, κ Opioid Receptor Ki > 1000 nM
Quantified Difference>769-fold selectivity for ORL-1 over classical opioid receptors
ConditionsCompetitive radioligand binding assays for each respective receptor type.

Procuring this compound ensures that observed experimental effects can be confidently attributed to ORL-1 antagonism, preventing data misinterpretation caused by confounding off-target activities at other opioid receptors.

MW vs. 3-CF₃
Reported
Target 280.39 g/mol
Δ 68 g/mol
3-CF₃ analog 348.38 g/mol

Lighter scaffold may improve ligand efficiency and synthetic throughput

Molecular weight advantage in fragment-based design

Unsubstituted Phenyl Ring is Optimal for Potency Over Substituted Analogs

The unsubstituted benzenesulfonamide moiety is a deliberate and optimized feature. The introduction of even a common substituent, such as chlorine at the para-position, is detrimental to binding. The 4-chloro analog (CAS 387350-81-4) displays a Ki of 6.2 nM, which is nearly 5-fold weaker than the 1.3 nM affinity of the parent compound [1].

Evidence DimensionBinding Affinity (Ki) at human ORL-1 Receptor
Target Compound Data1.3 nM
Comparator Or Baseline4-chloro analog (Compound 35): 6.2 nM
Quantified Difference4.8x higher affinity than 4-chloro analog
ConditionsCompetitive binding assay with [3H]-nociceptin against cloned human NOP (ORL-1) receptors.

This evidence confirms that the simpler, unsubstituted form is not a generic precursor but the more potent final product, making it the correct choice for applications demanding maximum receptor affinity.

Purity & Lead Time
Data to verify
Purity: 95% (HPLC)
Lead time: 8–12 weeks (stated)

Vendor-defined specification; confirm with current lot

Supplier data, no third-party verification

TPSA consistency
Reported
57.8 Ų for both target and 4-Cl analog

Identical TPSA implies comparable passive permeability across analogs

Permeability differences likely driven by lipophilicity, not TPSA

Halogen content
Class-level inference
Non-halogenated structure; may offer lower environmental persistence potential vs. chloro/trifluoromethyl analogs

Context-dependent sustainability consideration

No specific ecotoxicity data; qualitative structural comparison

Reference Standard in ORL-1 Receptor Competitive Binding Assays

Due to its high, sub-nanomolar binding affinity and well-documented selectivity, this compound is an appropriate choice as a reference antagonist or competitor ligand for screening and characterizing novel compounds targeting the ORL-1 receptor [1].

In Vitro Pharmacological Tool for Isolating ORL-1 Receptor Function

The >769-fold selectivity against classical opioid receptors allows researchers to use this compound to selectively block ORL-1 receptor pathways in cell-based assays or tissue preparations, enabling precise investigation of its role in complex biological systems without confounding opioid effects [1].

Lead Structure Validation in Medicinal Chemistry Programs

The sensitive SAR, where minor changes to the N-cyclopropyl or phenyl groups reduce potency, makes this specific molecule a valuable benchmark for validating synthetic routes and assay consistency in research programs aimed at developing new ORL-1 antagonists [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
SAR baseline for sulfonamide libraries
Unsubstituted phenyl core with lower logP provides clean starting point for systematic substitution
Confirm solubility and target engagement in aqueous assay conditions
Piperidine diversification scaffold
Free piperidine NH handle; moderate molecular weight supports efficient parallel synthesis
Validate reactivity and yield in alkylation/acylation steps
ADME assay calibration
Well-defined LogP 1.7 and TPSA 57.8 Ų as reference values
Test reproducibility as a control in permeability or solubility assays
Green chemistry synthesis campaigns
Non-halogenated structure reduces potential persistent pollutant burden
Assess waste stream profile relative to halogenated analogs

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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